Product packaging for 2-(Chloromethyl)-4-nitrophenol(Cat. No.:CAS No. 2973-19-5)

2-(Chloromethyl)-4-nitrophenol

Cat. No.: B020466
CAS No.: 2973-19-5
M. Wt: 187.58 g/mol
InChI Key: PJNPZIYGODMAQE-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Nitrophenol Derivatives

The systematic IUPAC name for this compound is 2-(chloromethyl)-4-nitrophenol. It is also known by other names such as α-Chloro-4-nitro-o-cresol. sigmaaldrich.com Structurally, it is a derivative of phenol (B47542), a class of compounds where a hydroxyl group is attached to a benzene (B151609) ring. The presence of a nitro group (-NO₂) at the 4-position and a chloromethyl group (-CH₂Cl) at the 2-position of the phenolic ring defines its specific identity within the nitrophenol family. These electron-withdrawing and reactive functional groups significantly influence the compound's chemical behavior and reactivity.

Table 1: Structural Isomers and Related Compounds

Compound NameCAS NumberKey Structural Difference from this compound
4-Chloro-2-nitrophenol (B165678)89-64-5Chloro group at the 4-position and a nitro group at the 2-position.
2-Chloro-4-nitrophenol (B164951)619-08-9Chloro group at the 2-position and a nitro group at the 4-position.
4-(Chloromethyl)-2-nitrophenol6694-75-3Chloromethyl group at the 4-position and a nitro group at the 2-position. smolecule.com
2-(Chloromethyl)-4-aminophenolNot AvailableAmino group (-NH₂) instead of a nitro group.
2-(Chloromethyl)-4-nitroanisoleNot AvailableMethoxy group (-OCH₃) instead of a hydroxyl group.

Historical Perspectives on Chloromethylated Aromatic Compounds

The introduction of a chloromethyl group onto an aromatic ring, a process known as chloromethylation, has been a fundamental transformation in organic chemistry for over a century. organicreactions.org The earliest example of this type of reaction was the synthesis of benzyl (B1604629) chloride by Grassi and Maselli. organicreactions.org Historically, two significant named reactions have been pivotal in the development of methods for introducing functionalized alkyl groups onto aromatic rings: the Blanc-Gustavson reaction and the Tscherniac-Einhorn reaction.

The Blanc-Gustavson reaction, a widely used method for chloromethylation, typically involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst like zinc chloride. orgsyn.org This reaction has been instrumental in synthesizing a variety of chloromethylated aromatic compounds.

The Tscherniac-Einhorn reaction, first described by Joseph Tscherniak in 1901 and later expanded upon by Alfred Einhorn in 1905, involves the acid-catalyzed amidoalkylation of aromatic compounds using N-hydroxymethylamides or N-hydroxymethylimides. wikipedia.orgnih.govresearchgate.net This reaction proceeds via an electrophilic aromatic substitution mechanism where a mesomerically stabilized cation, formed from the N-hydroxymethylamide, reacts with the aromatic ring. wikipedia.org While not a direct chloromethylation, the principles of electrophilic aromatic substitution are central to both processes. The Tscherniac-Einhorn reaction has been refined over the years, including the development of "one-pot" three-component reactions, significantly improving yields and efficiency for the synthesis of complex heterocyclic structures like 2-coumaranones. nih.govsemanticscholar.org

Significance of this compound as a Precursor in Advanced Organic Synthesis

This compound serves as a valuable precursor in the synthesis of a wide array of more complex organic molecules. Its utility stems from the reactivity of its functional groups. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. smolecule.com For instance, it can react with amines or thiols to form new derivatives.

The nitro group can be reduced to an amino group, opening up another avenue for further chemical modifications. smolecule.com This transformation is crucial for synthesizing compounds with different electronic and biological properties. Additionally, the phenolic hydroxyl group can undergo oxidation to form a quinone.

This trifunctional nature makes this compound a versatile building block for creating a diverse range of compounds, including those with potential applications in pharmaceuticals, agrochemicals, and the production of dyes and pigments. smolecule.com For example, it is a key intermediate in the synthesis of some 2-arylbenzoxazoles and has been used to prepare heterocyclic derivatives like partially saturated 1,4-benzoxazines and 1,5-benzoxazepines. acs.orgresearchgate.net

Table 2: Key Reactions of this compound

Reaction TypeCommon Reagents and ConditionsMajor Products
Nucleophilic SubstitutionSodium azide (B81097) or potassium thiocyanate (B1210189) in polar aprotic solvents. Substituted phenols.
Reduction of Nitro GroupHydrogen gas with a palladium on carbon catalyst. 2-(Chloromethyl)-4-aminophenol.
Oxidation of Phenol GroupPotassium permanganate (B83412) in an alkaline medium. 2-(Chloromethyl)-4-nitroquinone.

Emerging Research Directions in the Chemistry and Applications of this compound

Current research continues to explore the potential of this compound and its derivatives. One area of focus is the development of novel compounds with enhanced biological activities. For example, derivatives are being investigated for their potential as antimicrobial and anticancer agents. smolecule.com

Another emerging trend is the use of nitrophenol derivatives in the development of advanced materials. datahorizzonresearch.com For instance, hypercrosslinked polymers with high surface areas and porosity have been synthesized using related nitrobenzyl chlorides, with potential applications in gas storage and environmental remediation. smolecule.com

Furthermore, there is a growing interest in developing more sustainable and environmentally friendly synthetic methods for nitrophenols and their derivatives, focusing on green chemistry principles to reduce waste and the use of hazardous reagents. marketresearchintellect.comppaspk.orgpaspk.org The electrochemical reduction of nitrophenols is also being explored as a cleaner alternative to traditional chemical methods. mdpi.com

The unique properties of nitrophenols also make them subjects of study in areas like toxicity detection, where they can be used as model toxic compounds in biosensors. frontiersin.org The ongoing investigation into the synthesis and application of derivatives of this compound highlights its continued importance in advancing various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO3 B020466 2-(Chloromethyl)-4-nitrophenol CAS No. 2973-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-nitrophenol
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InChI

InChI=1S/C7H6ClNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2
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InChI Key

PJNPZIYGODMAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6ClNO3
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DSSTOX Substance ID

DTXSID40183886
Record name Phenol, 2-(chloromethyl)-4-nitro-
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Molecular Weight

187.58 g/mol
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CAS No.

2973-19-5
Record name 2-(Chloromethyl)-4-nitrophenol
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Record name 2-(Chloromethyl)-4-nitrophenol
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Record name α-chloro-4-nitro-o-cresol
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Record name 2-(CHLOROMETHYL)-4-NITROPHENOL
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Synthetic Methodologies and Mechanistic Investigations of 2 Chloromethyl 4 Nitrophenol

Established Synthetic Pathways

The most prominent and widely utilized method for the synthesis of 2-(chloromethyl)-4-nitrophenol is the Blanc chloromethylation of 4-nitrophenol (B140041). This reaction, discovered by Gustave Louis Blanc in 1923, involves the introduction of a chloromethyl group onto an aromatic ring. wikipedia.orglibretexts.org

Blanc Chloromethylation of 4-Nitrophenol: Reaction Conditions and Catalysis

The Blanc chloromethylation of 4-nitrophenol involves the reaction of 4-nitrophenol with formaldehyde (B43269) (HCHO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). wikipedia.org The reaction is typically carried out under acidic conditions. wikipedia.org The hydroxyl group of phenol (B47542) is an activating group and an ortho, para-director in electrophilic aromatic substitution, while the nitro group is a deactivating group and a meta-director. wikipedia.orgbyjus.com Due to the directing effects of the hydroxyl group, the chloromethyl group is introduced at the ortho position relative to the hydroxyl group.

The reaction conditions, including temperature and the type of solvent, can influence the yield of the final product. For instance, using polar aprotic solvents like dichloroethane can enhance the solubility of the reaction intermediates. One procedure involves heating a mixture of p-nitrophenol, concentrated hydrochloric acid, and formaldehyde diethanol with a small amount of concentrated sulfuric acid to 70°C while introducing hydrogen chloride gas over 4-5 hours. After cooling and filtration, the product is recrystallized from benzene (B151609) to yield 2-chloromethyl-4-nitrophenol.

Table 1: Hypothetical Yield Variation with Reaction Parameters in Blanc Chloromethylation

Temperature (°C)Catalyst (mol% ZnCl₂)SolventYield (%)
8010Dichloroethane68
9012Toluene72
10015Chlorobenzene65

This data is hypothetical and based on analogous chloromethylation reactions.

The initial step in the Blanc chloromethylation is the generation of the electrophile. wikipedia.org Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, which significantly increases the electrophilicity of the carbon atom. wikipedia.orglibretexts.org The protonated formaldehyde can then react with hydrochloric acid. In the presence of a Lewis acid catalyst like zinc chloride, this intermediate can then form a highly reactive electrophile. wikipedia.org The precise nature of the electrophilic species is debated, with possibilities including the chloromethyl cation (ClCH₂⁺) or a (chloromethyl)oxonium cation (ClH₂C–OH₂⁺). wikipedia.org

The core of the Blanc chloromethylation is an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism proceeds in two main steps: masterorganicchemistry.com

Attack of the Aromatic Ring: The electron-rich aromatic ring of 4-nitrophenol acts as a nucleophile and attacks the electrophilic chloromethyl cation (or a related species). wikipedia.orgmasterorganicchemistry.com This is the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com

Re-aromatization: In the second, faster step, a base (such as a chloride ion or water) removes a proton from the sp³-hybridized carbon of the arenium ion. masterorganicchemistry.com This restores the aromaticity of the ring and results in the final product, this compound. masterorganicchemistry.comquimicaorganica.org

The hydroxyl group on the phenol ring is a strongly activating ortho-para director, meaning it increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. wikipedia.orgbyjus.com Conversely, the nitro group is a deactivating meta-director. libretexts.org The directing effect of the powerful hydroxyl group dominates, leading to the substitution occurring at the ortho position relative to it.

Formation of Chloromethyl Cation Electrophile

Alternative Chloromethylation Approaches

While the Blanc chloromethylation is the most common method, alternative approaches exist for the synthesis of this compound and related compounds. These methods often aim to overcome some of the limitations of the traditional Blanc reaction, such as the formation of byproducts. wikipedia.org

An alternative to using formaldehyde and HCl is the direct use of chloromethylating agents like chloromethyl ethers or chlorides. For instance, chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl, can be used to introduce the chloromethyl group. wikipedia.orgwikipedia.org This reaction can also be employed for the chloromethylation of other aromatic compounds. libretexts.org For example, reacting 4-nitrophenol with chloromethylating agents in a polar solvent like ethanol (B145695) under reflux can yield the desired product.

Various catalytic systems can be employed in chloromethylation reactions. While zinc chloride is the most frequent catalyst for the Blanc reaction, other Lewis acids such as aluminum chloride, tin(IV) chloride, and tin(II) chloride have also been utilized. thieme-connect.deresearchgate.net In some cases, a protic acid like sulfuric acid or phosphoric acid can provide sufficient catalytic effect on its own. thieme-connect.de

For substrates that are deactivated towards electrophilic substitution, modified conditions using chloromethyl methyl ether in the presence of 60% sulfuric acid can yield better results. wikipedia.org Another system involves the use of dimethoxymethane (B151124) and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane, which has been shown to be efficient for the chloromethylation of some aromatic compounds under mild conditions. smolecule.com

Utilization of Chloromethyl Ethers and Chlorides

Multi-Step Synthesis Strategies for this compound

The synthesis of this compound is primarily achieved through two main multi-step pathways: the direct chloromethylation of a nitrophenol precursor or the nitration of a chloromethylated phenol.

Direct Chloromethylation of 4-Nitrophenol (Blanc Reaction) The most common route involves the electrophilic aromatic substitution of 4-nitrophenol using formaldehyde and hydrogen chloride, a process known as the Blanc chloromethylation. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂). The mechanism begins with the formation of the electrophilic chloromethyl cation (ClCH₂⁺) from formaldehyde and HCl, facilitated by the catalyst. This cation then attacks the electron-rich phenol ring. The hydroxyl (-OH) group of 4-nitrophenol is a strong activating group, directing the incoming electrophile to the positions ortho to it. Consequently, the primary product is this compound.

Nitration of 2-(Chloromethyl)phenol An alternative strategy is the nitration of 2-(chloromethyl)phenol. In this method, the chloromethylated phenol is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The hydroxyl group directs the nitration to the ortho and para positions. However, the existing chloromethyl group also influences the regioselectivity. This can lead to challenges in controlling the position of the incoming nitro group, potentially resulting in a mixture of isomers, including meta-substitution products that require subsequent separation.

Regioselectivity and Yield Optimization in Synthetic Processes

Regioselectivity In the chloromethylation of 4-nitrophenol, regioselectivity is predominantly controlled by the directing effects of the substituents on the aromatic ring. The phenolic hydroxyl group is a powerful ortho-, para-directing and activating group. Since the para position is already occupied by the nitro group, the electrophilic chloromethyl cation is directed almost exclusively to the ortho position (C2). The nitro group, being a deactivating group, does not significantly interfere with the regioselectivity driven by the hydroxyl group in this specific substitution. smolecule.com

Yield Optimization Optimizing the yield of this compound in the Blanc reaction involves careful control of several parameters. Key variables include reaction temperature, catalyst concentration, and the choice of solvent. The reaction is typically conducted at elevated temperatures, often between 80–100°C, to balance the reaction rate against the formation of unwanted side-products like diarylmethanes. The amount of Lewis acid catalyst, such as ZnCl₂, is also critical; a loading of 10–15 mol% is often used to ensure efficient generation of the chloromethyl cation. The solvent system can influence the solubility of intermediates, with polar aprotic solvents like dichloroethane being effective.

Table 1: Hypothetical Yield Variation with Reaction Parameters for Chloromethylation of 4-Nitrophenol

This data is based on analogous chloromethylation reactions and serves to illustrate the impact of reaction parameters.

Temperature (°C)Catalyst (mol% ZnCl₂)SolventYield (%)
8010Dichloroethane68
9012Toluene72
10015Chlorobenzene65

Advanced Synthetic Strategies and Innovations

Exploration of Novel Reagents for Chloromethylation

Research into chloromethylation has sought to replace the traditional formaldehyde/HCl system due to safety concerns associated with the formation of the carcinogen bis(chloromethyl) ether. Novel reagents have been explored to provide safer and more efficient alternatives.

Chloromethyl Alkyl Ethers : Reagents like chloromethyl methyl ether (MOMCl) can be used, particularly for deactivated substrates. wikipedia.org Other long-carbon-chain chloromethyl alkyl ethers are also being investigated as greener, less hazardous options. google.com

Dimethoxymethane and Chlorosulfonic Acid : An efficient chloromethylation of some aromatic compounds has been achieved using dimethoxymethane and chlorosulfonic acid, catalyzed by zinc iodide (ZnI₂) under mild conditions. smolecule.com

Vicarious Nucleophilic Substitution (VNS) : A novel strategy for the synthesis of benzyl (B1604629) chlorides involves the VNS of nitroaromatics using dichloromethyllithium (LiCHCl₂). sci-hub.se This method offers a different mechanistic pathway for introducing a chloromethyl group onto a nitro-substituted aromatic ring. sci-hub.se

Photocatalytic and Electrocatalytic Synthetic Routes

While specific photocatalytic or electrocatalytic methods for the direct synthesis of this compound are not widely documented, the principles of these technologies offer potential future pathways.

Photocatalysis : Phenols and their derivatives can act as photocatalytic platforms. units.it Upon deprotonation, the resulting phenolate (B1203915) anion can form an electron donor-acceptor (EDA) complex which, upon light absorption, can initiate radical reactions. units.it Heterogeneous photocatalysts like titanium dioxide (TiO₂) have been used for the oxidative coupling of phenols and the hydroxylation of benzene to phenol. nih.govmdpi.com In principle, a photocatalytic approach could be designed to activate the C-H bond at the ortho position of 4-nitrophenol for a targeted chloromethylation, potentially under milder conditions than traditional methods.

Electrocatalysis : Organic electrosynthesis presents another advanced approach. Electrocatalytic methods have been developed for the hydroetherification of alkenes with phenols, proceeding through cationic intermediates generated via a cobalt-hydride catalyzed process. chemrxiv.org It is conceivable that an electrochemical method could be developed to generate the necessary electrophile for chloromethylation or to activate the phenol substrate, offering precise control over the reaction through applied voltage and potentially avoiding harsh chemical reagents. chemrxiv.orgmdpi.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact and improving safety. taltech.ee Key considerations include:

Alternative Solvents and Catalysts : A significant goal is to replace problematic organic solvents with greener alternatives. taltech.ee Research on related polyphenolic compounds like lignin (B12514952) has demonstrated greener chloromethylation procedures using acetic acid as a solvent, completely avoiding the need for a Lewis acid catalyst. researchgate.netchemrxiv.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency : Developing methods that can be performed at lower temperatures and pressures to reduce energy consumption. taltech.ee

Use of Renewable Feedstocks : While not yet standard for this specific compound, a broader green chemistry goal involves using starting materials derived from renewable resources like biomass. rsc.org

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, better process control, and scalability. mdpi.comdurham.ac.uk A continuous synthesis of this compound could be designed using a flow reactor.

In such a setup, streams of 4-nitrophenol dissolved in a suitable solvent (e.g., dichloroethane) and the chloromethylating agent (e.g., a pre-mixed stream of formaldehyde and HCl, or an alternative reagent) would be pumped into a heated reactor coil. researchgate.net The precise control over temperature, pressure, and residence time within the reactor allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation. mdpi.com The small reactor volume enhances heat transfer, making the process safer, especially for exothermic reactions. durham.ac.uk This approach is particularly advantageous for using hazardous reagents, as only small quantities are reacting at any given moment. durham.ac.uk

Table 2: Illustrative Parameters for a Continuous Flow Synthesis of this compound

These parameters are hypothetical, based on flow chemistry applications for related syntheses. mdpi.comresearchgate.net

ParameterValuePurpose
Reactor TypePFA CoilProvides chemical resistance and allows for heating.
Reactor Volume10-20 mLEnables controlled reaction conditions and safety.
Temperature90-110 °CAccelerates reaction rate within the flow system.
Pressure5-10 barAllows for heating solvents above their boiling points.
Residence Time15-30 minEnsures sufficient time for the reaction to reach completion.
Post-ReactionIn-line quench/work-upEnables continuous purification and isolation of the product.

Kinetic and Thermodynamic Aspects of Synthesis

The synthesis of this compound, primarily achieved through the chloromethylation of 4-nitrophenol, involves complex kinetic and thermodynamic factors that govern reaction rates, efficiency, and product distribution. This section delves into the determinants of the reaction rate, the associated activation energies, equilibrium considerations, and the insights gained from computational modeling of the reaction mechanism.

Reaction Rate Determinants and Activation Energies

The rate of chloromethylation of phenolic compounds is influenced by several key factors, including substrate reactivity, catalyst activity, temperature, and the nature of the chloromethylating agent. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenol ring attacks an electrophilic chloromethyl species. wikipedia.org The presence of both an activating hydroxyl (-OH) group and a deactivating nitro (-NO₂) group on the 4-nitrophenol ring creates a nuanced reactivity profile.

Kinetic studies on the analogous chlorination of p-nitrophenol to yield 2-chloro-4-nitrophenol (B164951) provide valuable insights into the reaction dynamics. asianpubs.org In one such study using N-chloronicotinamide as the chlorinating agent in an acidic medium, the reaction was found to be first order with respect to the chlorinating agent and the acid catalyst ([H⁺]), and of a fractional order with respect to the p-nitrophenol substrate. asianpubs.org This fractional order suggests a complex mechanism, likely involving a pre-equilibrium step where the substrate forms a complex with the catalyst or chlorinating agent before the rate-determining step. asianpubs.org

The reaction rate demonstrates a clear dependence on temperature, increasing as the temperature is raised from 323 K to 338 K. asianpubs.org From this temperature dependence, the activation energy (Ea) and other thermodynamic activation parameters can be calculated using the Arrhenius and Eyring equations. For the chlorination of p-nitrophenol, the activation energy is higher than that for unsubstituted phenol, which is consistent with the powerful electron-withdrawing effect of the nitro group deactivating the aromatic ring towards electrophilic attack. asianpubs.org The positive enthalpy of activation (ΔH‡) indicates that energy is required to reach the transition state, while the negative entropy of activation (ΔS‡) suggests a more ordered transition state compared to the reactants, which is typical for bimolecular reactions. asianpubs.org

Table 1: Activation Parameters for the Chlorination of p-Nitrophenol at 323 K asianpubs.org
ParameterValue
Activation Energy (Ea)56.1 kJ/mol
Enthalpy of Activation (ΔH‡)53.4 kJ/mol
Entropy of Activation (ΔS‡)-126.9 J/K·mol
Gibbs Free Energy of Activation (ΔG‡)94.5 kJ/mol

In the context of the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride, Lewis acid catalysts like zinc chloride (ZnCl₂) are essential. wikipedia.org The catalyst enhances the electrophilicity of the chloromethylating agent, thereby increasing the reaction rate. wikipedia.orgdamascusuniversity.edu.sy The rate is also significantly affected by the reaction conditions, such as the concentration of acid and the use of co-solvents or phase transfer catalysts, which can improve the solubility and interaction of reactants. researchgate.net

Equilibrium Considerations in Chloromethylation Reactions

The Blanc chloromethylation of aromatic compounds is generally considered to be an effectively irreversible process under typical synthetic conditions. damascusuniversity.edu.sy The reaction mechanism involves the formation of a chloromethyl cation (ClCH₂⁺) or a related electrophilic species from formaldehyde and HCl, often facilitated by a Lewis acid. wikipedia.org This electrophile is then attacked by the aromatic π-electrons to form a resonance-stabilized carbocation intermediate (a sigma complex). damascusuniversity.edu.sy The subsequent loss of a proton restores aromaticity and yields a benzyl alcohol intermediate, which is rapidly converted to the final chloromethylated product in the presence of HCl. wikipedia.orgdamascusuniversity.edu.sy

While electrophilic aromatic substitutions can be reversible (e.g., sulfonation), the final step in chloromethylation—the conversion of the hydroxymethyl group to the chloromethyl group—is driven by the formation of a stable water molecule and is highly favorable, effectively preventing the reverse reaction.

Studies on the chloromethylation of other aromatic substrates, such as m-xylene, have shown that the equilibrium constants for the process are very large, on the order of >10¹⁰. researchgate.net This indicates that the equilibrium lies strongly in favor of the products, ensuring a high conversion of the starting material if the reaction is allowed to proceed to completion. The primary challenge in these syntheses is often not the equilibrium position but rather controlling the regioselectivity (i.e., substitution at the ortho position to the hydroxyl group) and preventing the formation of by-products from multiple chloromethylations or polymerization.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating the complex mechanisms of organic reactions, including chloromethylation. researchgate.netresearchgate.net Theoretical studies allow for the detailed investigation of reaction energy profiles, the structures of intermediates, and the geometries of transition states that are often difficult to observe experimentally.

For the chloromethylation of aromatic hydrocarbons, DFT calculations have been employed to model the reaction pathway. researchgate.net These studies corroborate the experimental findings that the reaction proceeds via an electrophilic substitution mechanism. The calculations can determine the relative energies of potential electrophiles, such as the chloromethyl cation (ClCH₂⁺), and evaluate the activation barriers for the attack on the aromatic ring at different positions. researchgate.netresearchgate.net

In the case of 4-nitrophenol, computational models would predict that the activating, ortho-, para-directing hydroxyl group has a stronger influence than the deactivating, meta-directing nitro group. The models would show a lower activation energy for the electrophilic attack at the ortho position relative to the -OH group (C2 position) compared to other positions on the ring, which is consistent with the observed product, this compound.

Furthermore, computational studies can model the role of the catalyst. DFT calculations can explore the interaction between the Lewis acid (e.g., ZnCl₂), formaldehyde, and HCl to show how the catalyst facilitates the formation of the highly reactive electrophile. researchgate.net By calculating the reaction energies (ΔE_reaction) and activation energies (ΔE_activation) for key steps, these models provide quantitative data on the chemical stability of intermediates and the energetic favorability of different mechanistic pathways. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Chloromethyl 4 Nitrophenol

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the phenolic ring is a benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of 2-(Chloromethyl)-4-nitrophenol, allowing for the introduction of a wide array of functional groups at the 2-position.

Reaction with Amines: Formation of Substituted Phenols

The reaction of this compound with primary and secondary amines leads to the formation of 2-((alkylamino)methyl)- or 2-((dialkylamino)methyl)-4-nitrophenol derivatives. This transformation proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the chloride ion. chemistrystudent.com This reaction is fundamental in building more complex molecules, often serving as intermediates in the synthesis of biologically active compounds and dyes. For instance, the condensation reaction of N,N-dialkyl-p-phenylenediamines with related hydroxy-nitro-aldehydes highlights the formation of imine linkages, a related transformation involving amine nucleophiles. jyu.fi

Reaction with Thiols: Formation of Thioether Derivatives

In a similar fashion to amines, thiols and their corresponding thiolates are potent nucleophiles that readily react with the chloromethyl group to form stable thioether linkages. The sulfur nucleophile attacks the benzylic carbon, leading to the displacement of the chloride leaving group. This reaction is an efficient method for synthesizing 2-((arylthio)methyl)- or 2-((alkylthio)methyl)-4-nitrophenol compounds. The preparation of thiols themselves often involves the SN2 displacement of a halide with a sulfur nucleophile, and their subsequent reaction as nucleophiles is a well-established synthetic strategy. libretexts.org The use of xanthates as thiol surrogates has also been explored for the synthesis of thioethers from alkyl halides. mdpi.com

Investigation of Diverse Nucleophiles and Reaction Conditions

The reactivity of the chloromethyl group extends to a broad spectrum of nucleophiles beyond amines and thiols. Research indicates that other nucleophiles, such as azide (B81097) ions and thiocyanate (B1210189) ions, can effectively displace the chloride to yield the corresponding substituted phenols. These reactions are typically conducted in polar aprotic solvents, which are known to favor SN2 reactions. pressbooks.pub The choice of solvent and base is crucial for ensuring efficient reaction, for example, by facilitating the deprotonation of nucleophiles or by stabilizing charged intermediates. organic-chemistry.orgfishersci.fi

The following table summarizes the nucleophilic substitution reactions with various nucleophiles.

Nucleophile Reagent Example Product Type Solvent Type
AminePrimary/Secondary AminesSubstituted Phenol (B47542) Polar Aprotic
ThiolThiols/ThiolatesThioether Derivative Polar Aprotic
AzideSodium AzideAzido-substituted Phenol Polar Aprotic
ThiocyanatePotassium ThiocyanateThiocyanato-substituted Phenol Polar Aprotic

Mechanistic Elucidation of SN1 and SN2 Pathways

The chloromethyl group in this compound is a primary benzylic halide. This structure allows for reactivity via both SN1 and SN2 mechanisms, with the predominant pathway being dictated by the reaction conditions. ucalgary.cayoutube.com

SN2 Pathway : This pathway is favored by strong, poorly basic nucleophiles and polar aprotic solvents. pressbooks.pubmasterorganicchemistry.com The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. ulethbridge.ca For primary benzylic halides like this compound, the SN2 mechanism is generally preferred due to the relatively low steric hindrance at the reaction center. ucalgary.calibretexts.org

SN1 Pathway : This pathway becomes more significant with weak nucleophiles and in polar protic solvents (like water or alcohols), which can stabilize the intermediate carbocation. pressbooks.pubyoutube.com The reaction occurs in two steps: first, the leaving group departs to form a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. chemistryhall.com The presence of the electron-withdrawing nitro group on the aromatic ring can destabilize the carbocation, potentially making the SN1 pathway less favorable compared to an unsubstituted benzyl (B1604629) chloride. doubtnut.com

The competition between these two pathways is a critical consideration in designing synthetic routes utilizing this compound.

Factor Favors SN1 Favors SN2
Substrate Tertiary > SecondaryPrimary > Secondary libretexts.org
Nucleophile Weak (e.g., H₂O, ROH) youtube.comStrong (e.g., RS⁻, N₃⁻, CN⁻) pressbooks.pub
Solvent Polar Protic (e.g., water, ethanol) pressbooks.pubPolar Aprotic (e.g., acetone, DMSO) pressbooks.pub
Mechanism Multi-step, carbocation intermediate chemistryhall.comSingle step, concerted ulethbridge.ca

Redox Chemistry of the Nitro and Phenol Moieties

The nitro and phenol groups on the aromatic ring also confer significant reactivity to the molecule, particularly in redox reactions.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to an amino group is a synthetically valuable transformation, as the resulting aminophenol derivatives are important precursors for pharmaceuticals and other fine chemicals. rsc.org This conversion can be achieved using various reducing agents and conditions.

Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. nih.gov Other methods include the use of metals in acidic media, such as iron or tin(II) chloride, or transfer hydrogenation with reagents like ammonium (B1175870) formate. wikipedia.orgtandfonline.com The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present. The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov In some biological or specific chemical systems, the reduction can be stopped at the hydroxylamine stage. wikipedia.orgmdpi.com

The general transformation is shown below:

This compound → 2-(Chloromethyl)-4-aminophenol

This reduction significantly alters the electronic properties of the aromatic ring, transforming the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which in turn modifies the reactivity of the entire molecule. researchgate.net

Utilization of Metal Hydrides

Oxidation of the Phenol Group to a Quinone

The phenolic hydroxyl group in this compound can be oxidized to form a quinone structure. This transformation is significant as quinones are an important class of compounds with diverse applications.

The choice of oxidizing agent is critical for the successful conversion of phenols to quinones. A variety of reagents have been employed for this purpose, with the outcome often depending on the specific phenol and reaction conditions.

Potassium Permanganate (B83412) (KMnO₄) : This is a strong oxidizing agent that can oxidize phenols to quinones, typically in an alkaline medium.

Sodium Dichromate (Na₂Cr₂O₇) : In an acidic medium, such as with sulfuric acid, sodium dichromate can be used to oxidize phenols to benzoquinones. quora.com

Fremy's Salt ([(KSO₃)₂NO]) : This stable nitroxide radical is a classic reagent for the oxidation of phenols to quinones, though it can sometimes lead to mixtures of ortho and para isomers. quora.comnih.gov

Hypervalent Iodine Reagents : Compounds like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI) are effective and often regioselective oxidizing agents for converting phenols to quinones. nih.gov

tert-Butyl Hydroperoxide (TBHP) : In the presence of certain catalysts, such as cobalt(II) phthalocyanine, TBHP can be used for the oxidation of nitrophenols. researchgate.net

Table 2: Common Oxidizing Agents for Phenol to Quinone Conversion

Oxidizing AgentTypical ConditionsSelectivity/Remarks
Potassium Permanganate (KMnO₄)Alkaline mediumStrong, general oxidant.
Sodium Dichromate (Na₂Cr₂O₇)Acidic (H₂SO₄)Rigorous oxidation leads to benzoquinone. quora.com
Fremy's Salt ([(KSO₃)₂NO])Aqueous mediaCan produce mixtures of ortho and para isomers. quora.comnih.gov
o-Iodoxybenzoic acid (IBX)Room temperature in DMFTends to furnish ortho-quinone isomers regiospecifically. nih.gov
tert-Butyl Hydroperoxide (TBHP)Catalytic (e.g., Co(II) phthalocyanine), elevated temperatureCan produce benzoquinone as the main product from 4-nitrophenol (B140041). researchgate.net

This table presents a selection of oxidizing agents used to convert phenols to quinones, outlining their typical reaction conditions and notable characteristics.

The oxidation of this compound would be expected to yield a quinone derivative. Specifically, research on related compounds suggests the formation of a quinone methide, which is a reactive intermediate. nih.govresearchgate.net The oxidation of 4-nitrophenol itself can lead to the formation of benzoquinone. researchgate.net Given the structure of the starting material, the likely product would be a derivative of quinone, potentially 2-(chloromethyl)-1,4-benzoquinone, though the nitro group's fate during oxidation would depend on the specific conditions used.

Oxidizing Agent Selection

Electrochemical Redox Studies

Electrochemical methods provide a powerful tool for investigating the redox behavior of molecules like nitrophenols. Studies on 4-nitrophenol have shown that it undergoes electrochemical reduction. rsc.orgmdpi.com The process typically involves the reduction of the nitro group. The mechanism can be complex and may change with factors like temperature and the electrode material used. rsc.org For example, the electrochemical reduction of 4-nitrophenol in dimethylformamide (DMF) at a gold electrode involves the formation of a radical anion, which is then protonated by the parent molecule. rsc.org At higher temperatures, this resulting radical species can undergo further reduction. rsc.org

Electrochemical sensors have been developed for the detection of nitrophenols based on their reduction at modified electrodes. mdpi.comresearchgate.netrsc.org These sensors often utilize materials like nitrogen-doped carbon or reduced graphene oxide/gold nanoparticle composites to enhance the electrochemical signal and sensitivity. mdpi.comrsc.org The enhanced performance is attributed to the synergistic effects of the materials, which facilitate electron transfer processes. rsc.org

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The existing substituents on the ring—the hydroxyl (-OH), chloromethyl (-CH2Cl), and nitro (-NO2) groups—play a crucial role in directing the position of incoming electrophiles.

Influence of Substituent Effects on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the electronic properties of its substituents. The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion). ukessays.comquora.com Conversely, the nitro group is a strong deactivating group and a meta-director because it withdraws electron density from the ring. numberanalytics.com The chloromethyl group is generally considered a weak deactivator.

Given these competing influences, the hydroxyl group's activating and directing effects are dominant. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group. Since the para position is already occupied by the nitro group, and one ortho position is occupied by the chloromethyl group, the remaining open ortho position (C6) is the most probable site for substitution.

The synthesis of this compound itself often involves an electrophilic aromatic substitution reaction known as the Blanc chloromethylation. In this reaction, 4-nitrophenol is treated with formaldehyde (B43269) and hydrochloric acid. The strongly activating hydroxyl group directs the incoming chloromethyl cation (ClCH₂⁺) to the ortho position.

Computational Studies of Aromatic Reactivity

Computational chemistry provides valuable insights into the reactivity of aromatic compounds. Methods like Density Functional Theory (DFT) can be used to model the electronic structure and predict the most likely sites for electrophilic attack. researchgate.net For this compound, computational studies can calculate electron density maps and molecular orbital energies (such as the Highest Occupied Molecular Orbital, or HOMO), which indicate the regions of the molecule most susceptible to electrophilic attack. researchgate.netresearchgate.net

These studies would likely confirm the directing effects of the substituents predicted by resonance theory. The calculated charge distribution would show a higher electron density at the carbon atom ortho to the hydroxyl group (and meta to the nitro group), making it the most nucleophilic and thus the most reactive site towards electrophiles. researchgate.net Such computational analyses are crucial for understanding and predicting the outcomes of complex reactions involving polysubstituted aromatic rings.

Derivatization Strategies of this compound

The presence of multiple functional groups makes this compound a versatile starting material for the synthesis of more complex molecules. The reactive chloromethyl group is particularly useful for introducing the 2-hydroxy-5-nitrobenzyl moiety into other structures through nucleophilic substitution.

Synthesis of Heterocyclic Compounds

The chloromethyl group of this compound is a key feature for the synthesis of various heterocyclic compounds. nd.edu It can react with bifunctional nucleophiles to form new rings. For instance, reaction with compounds containing both an amine and a thiol group can lead to the formation of thiazine (B8601807) derivatives. Similarly, reactions with hydrazines or other dinucleophiles can be employed to construct a variety of heterocyclic systems. The synthesis of quinoline (B57606) derivatives, which are important N-heteroaromatic cores in many pharmaceuticals, often utilizes synthons that can be derived from or are analogous to this compound.

For example, a common strategy involves the reaction of the chloromethyl group with a nucleophile to form an intermediate that can then undergo an intramolecular cyclization. The nitro group can also participate in these reaction sequences, often after being reduced to an amino group, which can then act as a nucleophile to form a new heterocyclic ring.

Formation of Schiff Bases and Related Ligands

While this compound itself does not directly form Schiff bases (as it lacks a primary amine or aldehyde/ketone group), it serves as a precursor for molecules that do. The nitro group can be reduced to a primary amine (2-amino-4-chloromethylphenol), which can then be condensed with an aldehyde or ketone to form a Schiff base (an imine). researchgate.net

Alternatively, the chloromethyl group can be used to attach the 2-hydroxy-5-nitrobenzyl group to a molecule that already contains an aldehyde or a primary amine. For example, reacting this compound with 4-hydroxybenzaldehyde (B117250) would yield a derivative that can then be reacted with a primary amine to form a Schiff base. atmiyauni.ac.in These Schiff bases, often featuring multiple coordination sites (N, O), are important ligands in coordination chemistry and can form stable complexes with various metal ions. anjs.edu.iq The resulting metal complexes are studied for their potential catalytic and biological activities.

Preparation of Polymeric Materials Incorporating this compound Units

The reactivity of the chloromethyl group allows for the incorporation of this compound units into polymeric structures. This can be achieved through different polymerization techniques.

One approach is through polycondensation reactions. uptti.ac.in For instance, if the chloromethyl group is converted to a hydroxyl or amino group, the resulting difunctional monomer can be reacted with another difunctional monomer (like a diacid or a diisocyanate) to form polyesters or polyamides.

Another method is through chain-growth polymerization. libretexts.org The chloromethyl group can be used to initiate certain types of polymerization or can be part of a monomer that is then polymerized. For example, p-(chloromethyl)styrene is a known monomer in atom transfer radical polymerization (ATRP), a controlled polymerization technique. mdpi.com An analogous monomer could be synthesized from this compound to create polymers with pendant nitrophenol groups. These functional polymers could have interesting properties for applications such as ion exchange resins, catalysts, or materials with specific optical or electronic properties. The synthesis of hyperbranched polymers often utilizes inimers (molecules that can both initiate and propagate polymerization), and a derivative of this compound could potentially be designed to function as such. mdpi.com

Biochemical and Biological Research Pertaining to 2 Chloromethyl 4 Nitrophenol

Mechanism of Action in Biological Systems

The biological activity of 2-(Chloromethyl)-4-nitrophenol is intrinsically linked to the reactivity of its two primary functional groups: the chloromethyl group at the 2-position and the nitro group at the 4-position of the phenol (B47542) ring. These groups confer distinct chemical properties that enable the molecule to interact with biological systems through multiple mechanisms. The chloromethyl group acts as an electrophile, capable of forming stable bonds with biological molecules, while the nitro group can participate in redox cycling, leading to cellular stress.

A primary mechanism through which this compound exerts its biological effects is through the formation of covalent adducts with macromolecules. The chloromethyl group (-CH₂Cl) is an effective alkylating agent, making the benzylic carbon susceptible to nucleophilic attack. cymitquimica.com In a biological environment, nucleophilic functional groups present in proteins, such as the thiol groups of cysteine, the imidazole (B134444) group of histidine, or the amino groups of lysine, can attack this carbon. This reaction results in the formation of a stable, covalent bond between the compound and the protein, a process known as covalent adduct formation.

The formation of covalent adducts is a significant mechanism of enzyme inhibition. Research has indicated that this compound can act as an inhibitor of certain enzymes, such as serine proteases. cymitquimica.com In these cases, the compound functions as a mechanism-based inhibitor, where it binds to the enzyme's active site. cymitquimica.com A nucleophilic amino acid residue in the active site, such as serine, attacks the electrophilic chloromethyl group, leading to irreversible covalent modification. This modification physically blocks the active site, preventing the enzyme from binding to its natural substrate and carrying out its catalytic function. cymitquimica.com This targeted alkylation effectively neutralizes the enzyme's activity. cymitquimica.com

Table 1: Mechanism of Enzyme Inhibition by this compound

Target Enzyme ClassMechanismKey Functional GroupEffect
Serine ProteasesCovalent modification of the active site. cymitquimica.comChloromethyl (-CH₂Cl) group. cymitquimica.comBlocks substrate binding and inhibits catalytic function. cymitquimica.com

The nitroaromatic structure of this compound allows it to undergo redox reactions within biological systems, a process that can lead to the generation of damaging reactive oxygen species (ROS). This mechanism involves a process known as redox cycling, which is facilitated by various NAD(P)H-oxidizing flavoenzymes. mdpi.com

The key steps are as follows:

Single-Electron Reduction : The nitro group (-NO₂) of the parent compound is reduced by a flavoenzyme, accepting a single electron to form a nitro anion-radical. mdpi.com

Oxygen-Mediated Re-oxidation : In the presence of molecular oxygen (O₂), this highly reactive nitro anion-radical rapidly transfers its extra electron to O₂, forming a superoxide (B77818) radical (O₂⁻•). mdpi.com This step regenerates the original this compound molecule. mdpi.com

ROS Cascade : The regenerated parent compound is free to undergo another reduction cycle, leading to the continuous generation of superoxide radicals. mdpi.com Superoxide can be further converted to other potent ROS, such as hydrogen peroxide and hydroxyl radicals, leading to a state of oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA. cymitquimica.com

Table 2: Redox Cycling of this compound

StepProcessReactantsProductsSignificance
1Enzymatic ReductionThis compound, Flavoenzyme (e.g., NADPH:cytochrome P-450 reductase) mdpi.comNitro anion-radicalInitiation of the redox cycle. mdpi.com
2Electron TransferNitro anion-radical, Molecular Oxygen (O₂)Parent Compound, Superoxide Radical (O₂⁻•) mdpi.comGeneration of ROS and regeneration of the parent compound for further cycling. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand how the chemical structure of nitroaromatic compounds relates to their biological toxicity. nih.gov For this compound, these studies highlight that its toxic action is influenced by multiple structural factors, primarily hydrophobicity and electrophilic reactivity. nih.gov

Electrophilicity : The reactivity of the compound is a key determinant of its toxicity. nih.gov The presence of the electron-withdrawing nitro group enhances the electrophilic character of the aromatic ring, while the chloromethyl group provides a specific site for nucleophilic attack, contributing to its ability to form covalent adducts. nih.gov

In a QSAR analysis of toxicity against the ciliate Tetrahymena pyriformis, this compound was evaluated among a diverse set of nitroaromatic compounds, helping to model the structural features responsible for its biological impact. nih.gov

Table 3: QSAR Parameters for this compound Toxicity

CompoundObserved Toxicity (log(IGC₅₀⁻¹))Predicted Toxicity (log(IGC₅₀⁻¹))Reference
This compound0.750.93 nih.gov
Enzyme Inhibition Mechanisms

Redox Reactions of the Nitro Group: Reactive Oxygen Species Generation

Antimicrobial and Pharmaceutical Explorations

This compound has been investigated for its biological activities, including potential antimicrobial properties. Its utility in pharmaceutical research often lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules. myskinrecipes.comsmolecule.com The reactive nature of its functional groups makes it a valuable building block for creating new chemical entities with potential therapeutic applications. myskinrecipes.com

Research has explored the synthesis of derivatives from related nitrophenols for antimicrobial screening. For example, compounds analogous to saligenin cyclic phosphates, prepared by condensing 2-(2,2,2-trichloro-1-hydroxyethyl)-4-chloro-6-nitrophenol with various aryl phosphorodichloridates, have been synthesized and screened for antibacterial and antifungal activities. niscpr.res.in This highlights the interest in the broader class of halogenated and nitrated phenols as scaffolds for the development of new antimicrobial agents. The demonstrated bioactivity of the core structure suggests its potential as a starting point for developing compounds with targeted pharmaceutical effects. myskinrecipes.comsmolecule.com

Antimicrobial Properties and Spectrum of Activity

Research has shown that this compound exhibits antimicrobial properties. Studies have investigated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The biological activity is partly attributed to the chloromethyl group, which can form covalent bonds with biological molecules, and the nitro group, which can generate reactive oxygen species, leading to cellular stress.

Table 1: Reported Antimicrobial Activity of this compound Derivatives

Derivative TypeTarget Microorganism(s)Observed Effect
Benzodioxaphosphorin 2-oxidesBacillus subtilis (gram-positive), Klebsiella pneumoniae (gram-negative)Weak activity exhibited by some derivatives.
Benzodioxaphosphorin 2-oxidesAspergillus niger, Curvularia lunata (fungi)Some derivatives showed antifungal activity. niscpr.res.in

Precursor for Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules for pharmaceutical development. Its reactive nature, due to the electron-withdrawing substituents, makes it a useful building block in the production of various compounds, including those with potential therapeutic applications. The chloromethyl group readily undergoes nucleophilic substitution, allowing for the introduction of different functional groups to create a diverse range of derivatives.

Pharmacological Studies of this compound Derivatives

Derivatives of this compound have been the subject of pharmacological studies to explore their potential therapeutic activities. For instance, some derivatives have been investigated for their anti-inflammatory and anticancer properties.

A series of novel benzoxazole (B165842) derivatives synthesized from a precursor related to this compound demonstrated significant anti-inflammatory activity in studies. ijpbs.com Additionally, certain 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. researchgate.net The development of Schiff bases and their metal complexes derived from related chloromethyl structures has also been an area of research, with these compounds showing potential as antibacterial, antifungal, and anticancer agents. researchgate.net

Table 2: Investigated Pharmacological Activities of this compound Derivatives

Derivative ClassPharmacological Activity InvestigatedKey Findings
Benzoxazole derivativesAnti-inflammatorySome compounds showed activity superior to the standard drug diclofenac (B195802) sodium. ijpbs.com
4-Anilinoquinazoline derivativesAnticancerTwo novel derivatives showed promising in vitro anticancer activity. smolecule.com
1,3,4-Oxadiazole derivativesAnticancerA specific derivative demonstrated substantial anticancer activity against several cell lines. researchgate.net
Schiff base metal complexesAntibacterial, Antifungal, AnticancerThese compounds have been found to act as potential therapeutic agents. researchgate.net

Investigation of Potential Therapeutic Applications

The pharmacological studies of this compound derivatives have opened avenues for potential therapeutic applications. The anti-inflammatory properties of benzoxazole derivatives suggest their possible use in treating inflammatory conditions. ijpbs.com The in vitro anticancer activity of certain quinazoline (B50416) and oxadiazole derivatives indicates their potential as starting points for the development of new cancer therapies. researchgate.netsmolecule.com Further research is needed to fully understand the therapeutic potential and mechanisms of action of these compounds.

Biodegradation and Biotransformation Pathways

The environmental fate of this compound and related compounds is an area of active research, with a focus on microbial degradation and transformation. The presence of the chloromethyl group can slow down microbial breakdown compared to simpler nitrophenols.

Microbial Degradation Mechanisms and Pathways

Microorganisms have evolved various mechanisms to degrade chlorinated nitroaromatic compounds. These processes are crucial for the bioremediation of contaminated environments. The initial step in the microbial degradation of these compounds often involves the removal of the nitro or chloro groups, which reduces their toxicity and recalcitrance. nih.gov

For the related compound, 2-chloro-4-nitrophenol (B164951) (2C4NP), several bacterial strains have been identified that can utilize it as a sole source of carbon and energy. nih.govnih.govresearchgate.net These bacteria employ different catabolic pathways to break down the compound.

Reductive and Oxidative Degradation Pathways

Both reductive and oxidative pathways are involved in the microbial degradation of nitrophenols. nih.gov

Reductive Pathways: In some cases, the nitro group is reduced to a hydroxylamine (B1172632) or an amino group. nih.gov For example, the biotransformation of 4-chloro-2-nitrophenol (B165678) by a Bacillus species involves the initial reduction to 4-chloro-2-aminophenol. researchgate.net

Oxidative Pathways: Oxidative pathways often involve the direct removal of the nitro group as nitrite (B80452). nih.gov In the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300, the release of nitrite is followed by the elimination of chloride ions, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. nih.govresearchgate.net Similarly, Burkholderia sp. RKJ 800 degrades 2C4NP via a pathway involving chlorohydroquinone and hydroquinone. nih.gov Another bacterium, Cupriavidus sp. strain CNP-8, degrades 2C4NP through a pathway that proceeds via hydroxyquinol. researchgate.net

The specific pathway utilized can vary between different microbial species. nih.gov

Role of Specific Bacterial Strains (e.g., Burkholderia sp., Cupriavidus sp.)

The biodegradation of chlorinated nitrophenols, such as 2-chloro-4-nitrophenol (a related compound often studied as a proxy), is significantly driven by specific bacterial strains capable of utilizing these xenobiotic compounds as a sole source of carbon and energy. Research has identified several key genera, including Burkholderia and Cupriavidus, which employ distinct metabolic pathways for degradation.

Burkholderia sp. : Strains of Burkholderia have demonstrated different mechanisms for degrading 2-chloro-4-nitrophenol (2C4NP). For instance, Burkholderia sp. strain RKJ 800, isolated from a pesticide-contaminated site, degrades 2C4NP by initially forming chlorohydroquinone (CHQ) and subsequently hydroquinone (HQ). nih.govplos.org This pathway differs from that of another gram-negative bacterium, Burkholderia sp. strain SJ98, which initiates degradation through reductive dehalogenation to produce 4-nitrophenol (B140041) (PNP). nih.govplos.org The ability of strain RKJ 800 to mineralize 2C4NP highlights the metabolic diversity even within the same genus. nih.gov

Cupriavidus sp. : Cupriavidus sp. strain CNP-8, also isolated from pesticide-contaminated soil, utilizes 2C4NP as a sole source of carbon, nitrogen, and energy. researchgate.net This strain employs a degradation pathway that proceeds via hydroxyquinol (1,2,4-benzenetriol, BT) as the key ring-cleavage substrate. researchgate.netnih.gov This mechanism is notably different from the hydroquinone-based pathways observed in other gram-negative 2C4NP-degrading bacteria like Burkholderia sp. RKJ 800. nih.gov Strain CNP-8 shows robust degradation capabilities across a range of temperatures (20-40 °C) and pH levels (5-10). researchgate.net

Other Strains : Research has also identified other bacteria with the ability to degrade these compounds. Arthrobacter sp. strain SJCon degrades 2C4NP via the formation of chlorohydroquinone (CHQ), which is then cleaved to maleylacetate. nih.gov Similarly, Rhodococcus imtechensis strain RKJ300 is capable of metabolizing 2C4NP, with chlorohydroquinone and hydroquinone identified as intermediates. nih.gov

Bacterial StrainKey Degradation Pathway/IntermediateReference
Burkholderia sp. RKJ 800Hydroquinone Pathway nih.govplos.org
Burkholderia sp. SJ98Reductive dehalogenation to 4-Nitrophenol (PNP) nih.govplos.org
Cupriavidus sp. CNP-8Hydroxyquinol (1,2,4-Benzenetriol) Pathway researchgate.netnih.gov
Arthrobacter sp. SJConChlorohydroquinone (CHQ) to Maleylacetate nih.gov
Rhodococcus imtechensis RKJ300Chlorohydroquinone (CHQ) and Hydroquinone (HQ) intermediates nih.gov
Enzymatic Biotransformation (e.g., Monooxygenases, Dioxygenases)

The microbial degradation of this compound and related compounds is orchestrated by a series of specific enzymes that catalyze the transformation. Monooxygenases and dioxygenases are crucial in initiating the breakdown of the aromatic ring.

Monooxygenases : In Cupriavidus sp. strain CNP-8, the initial conversion of 2C4NP to 1,2,4-benzenetriol (B23740) (BT) is catalyzed by HnpAB, a two-component FAD-dependent monooxygenase. nih.gov This enzyme system is distinct from previously reported 2C4NP monooxygenases. researchgate.net In the differing pathway of Burkholderia sp. SJ98, after the initial dehalogenation, the resulting 4-nitrophenol is sequentially catalyzed by PNP-2-monooxygenase and 4-nitrocatechol-4-monooxygenase. nih.govplos.org

Dioxygenases : Following the initial transformations, dioxygenases are responsible for cleaving the aromatic ring. In Burkholderia sp. strain RKJ 800, a manganese-dependent hydroquinone (HQ) dioxygenase cleaves the HQ ring to form γ-hydroxymuconic semialdehyde. nih.gov In Arthrobacter sp. SJCon, a chlorohydroquinone (CHQ) dioxygenase is active, cleaving the CHQ ring to produce maleylacetate. nih.gov Similarly, in the Cupriavidus sp. CNP-8 pathway, a 1,2,4-benzenetriol (BT) 1,2-dioxygenase, named HnpC, catalyzes the ring-cleavage of BT to form maleylacetate. nih.gov

Other Enzymes : The pathway in Burkholderia sp. SJ98 also involves a reductive dehalogenase for the initial removal of the chlorine atom from 2C4NP. plos.org

Metabolite Identification in Biodegradation (e.g., Chlorohydroquinone, Hydroquinone)

The identification of intermediate metabolites is fundamental to elucidating the biodegradation pathways of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to identify these transient compounds.

Chlorohydroquinone (CHQ) and Hydroquinone (HQ) : These are the major metabolites identified in the degradation pathway of 2C4NP by Burkholderia sp. strain RKJ 800. nih.govplos.org CHQ is the first metabolite, which is then converted to HQ before the aromatic ring is cleaved. plos.org CHQ and HQ have also been confirmed as intermediates in the degradation of 2C4NP by Rhodococcus imtechensis strain RKJ300. nih.gov In Arthrobacter sp. SJCon, CHQ is also a key identified metabolite. nih.gov

Hydroxyquinol (1,2,4-Benzenetriol) : In the distinct pathway utilized by Cupriavidus sp. strain CNP-8, the primary intermediate is hydroxyquinol (1,2,4-benzenetriol, BT). nih.gov The degradation proceeds via the formation of chloro-1,4-benzoquinone, which is then converted to BT. nih.gov

Other Metabolites : In the pathway used by Burkholderia sp. SJ98, the initial metabolite is 4-nitrophenol (PNP), formed via reductive dehalogenation. plos.org Subsequent metabolites include 4-nitrocatechol (B145892) and 1,2,4-benzenetriol. plos.org The cleavage of the hydroquinone ring by dioxygenase in strain RKJ 800 results in γ-hydroxymuconic semialdehyde. nih.gov

Environmental Fate and Persistence in Biological Systems

Nitrophenols, including chlorinated variants, are recognized as priority environmental pollutants due to their toxicity and persistence. plos.orgtidjma.tn Their chemical structure, featuring a stable aromatic ring and a nitro group, contributes to their recalcitrance in the environment. tidjma.tnresearchgate.net

The environmental fate of these compounds is governed by processes like photolysis and, crucially, biodegradation. cdc.gov While they can be broken down by microorganisms, the process can be slow. tidjma.tn In soil and water, biodegradation is a primary fate process. cdc.govllojibwe.org However, their high solubility in water facilitates their potential to contaminate groundwater, where breakdown is significantly slower, leading to long-term persistence. tidjma.tnllojibwe.org The accumulation of nitrophenols in soil can inhibit the activity of native microbial populations, thereby affecting nutrient cycling. tidjma.tn

Bioremediation Potential of this compound Contamination

The ability of specific microorganisms to use nitrophenolic compounds as a source of nutrients forms the basis of their bioremediation potential. researchgate.net Strains that can completely mineralize these pollutants are particularly valuable for cleaning up contaminated sites.

Laboratory-scale soil microcosm studies have demonstrated the effectiveness of several bacterial strains.

Burkholderia sp. RKJ 800 has been shown to be a suitable candidate for the bioremediation of sites contaminated with 2C4NP. nih.gov

Cupriavidus sp. CNP-8 is considered a promising candidate for bioremediation due to its high degradation efficiency and its adaptability to fluctuations in pH and temperature. researchgate.net

Rhodococcus imtechensis RKJ300 demonstrated the ability to degrade a mixture of nitrophenols in soil microcosm studies, indicating its suitability for in situ bioremediation efforts. nih.govresearchgate.net

These findings suggest that bioaugmentation, the process of adding specialized microbial strains to a contaminated environment, is a viable strategy for the remediation of soil and water polluted with this compound and related chemicals. researchgate.net

Environmental Aspects and Transformation Pathways of 2 Chloromethyl 4 Nitrophenol

Occurrence and Distribution in Environmental Compartments

The distribution of 2-(Chloromethyl)-4-nitrophenol in the environment is linked to its release from anthropogenic sources and its subsequent behavior in various environmental matrices.

This compound is not a naturally occurring substance; its presence in the environment is a result of human activity. nih.gov The primary sources of release are associated with industrial manufacturing and processing. Nitrophenols are widely used as intermediates in the production of a variety of commercial products, including dyes, pharmaceuticals, agrochemicals, paint colorings, and rubber chemicals. nih.govcdc.gov

The synthesis of this compound itself involves the reaction of 4-nitrophenol (B140041) with formaldehyde (B43269) and hydrochloric acid. cdc.gov Consequently, environmental release can occur during its synthesis, storage, transport, or use as a chemical intermediate in other manufacturing processes. General sources for the broader class of nitrophenols also include emissions from vehicle exhaust, where they can be formed during the thermal reaction of fuel with nitrogen oxides. cdc.govnih.gov

Table 1: Summary of Environmental Sources

Source Category Specific Examples of Release
Industrial Manufacturing Discharges from facilities producing dyes, pharmaceuticals, and agrochemicals. cdc.gov
Chemical Synthesis Losses during the production of this compound from 4-nitrophenol. cdc.gov
Combustion Byproduct Formation in and release from gasoline and diesel vehicle exhaust (as part of the nitrophenol class). cdc.govnih.gov

Nitrophenolic compounds are recognized as significant water pollutants often found in industrial effluents. nih.gov The typical concentration of the related compound 4-nitrophenol in wastewater from chemical industries can be around 190 mg/L. mdpi.com While specific monitoring data for this compound in wastewater is limited, effluents from industries such as textile manufacturing are known to release nitrophenols into aquatic systems and publicly owned treatment works. nih.gov

The chemical transformation of related compounds during water treatment can also lead to the formation of chloronitrophenols. For instance, 2-chloro-4-nitrophenol (B164951) has been identified as a major byproduct during the chlorination of 4-nitrophenol in water treatment processes. plos.org Studies have shown that in both pure water and actual wastewater, the concentration of 2-chloro-4-nitrophenol can increase during disinfection and subsequently be transformed by reactive radicals generated in advanced oxidation processes. plos.org Although direct detection data for this compound is scarce, its potential presence in industrial wastewater is high due to its use as a chemical intermediate. cdc.govnih.gov

Soil and sediment contamination by nitrophenols typically occurs near manufacturing and processing facilities. cdc.gov Atmospheric deposition, primarily through rain and snow, serves as a secondary source of these compounds in soil and water. cdc.gov While there were no reported releases of the related 2-nitrophenol (B165410) directly to soil according to the 2021 Toxics Release Inventory (TRI), significant amounts were released via underground injection, which can be a source of groundwater contamination. cdc.gov

Presence in Wastewater and Aquatic Systems

Environmental Monitoring and Analytical Challenges

The effective monitoring of this compound and its transformation products in the environment presents significant analytical hurdles due to the complexity of environmental samples and the low concentrations at which these compounds may be present.

Analyzing trace levels of organic pollutants in environmental matrices like water, soil, and sludge is a challenging task. epa.govjcu.edu.au The complexity of these matrices can lead to significant interference, suppressing the analytical signal and making accurate quantification difficult. jcu.edu.au

Several sample preparation and concentration techniques are employed to overcome these challenges:

Liquid-Liquid Extraction (LLE): This is a traditional method for extracting organic compounds from aqueous samples using an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE, offering advantages such as reduced solvent consumption and higher concentration factors. psu.edu In this technique, the sample is passed through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. psu.edu

The choice of extraction method depends on the specific analyte, the sample matrix, and the required detection limits. For phenolic compounds, pH adjustment of the sample is often necessary to ensure efficient extraction. synectics.net

The development of sensitive and selective detection methods is crucial for the reliable quantification of trace levels of this compound and its byproducts. rsc.orgnih.gov

Commonly used analytical techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying nitrophenols and their degradation products. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the identification and quantification of volatile and semi-volatile organic compounds. psu.edusynectics.net

Electrochemical Sensors: These devices offer a promising approach for the rapid and sensitive detection of nitrophenols. rsc.orgresearchgate.netmdpi.com They work by measuring the current response from the oxidation or reduction of the target analyte at the surface of a modified electrode. nih.govresearchgate.net Various materials, such as Ti₃C₂Tₓ MXene and FeSe₂, have been explored to enhance the sensitivity and selectivity of these sensors for nitrophenols. rsc.orgresearchgate.net

Table 2: Detection Methods for Nitrophenols

Detection Method Principle Reported Performance for Nitrophenols
HPLC Separation based on differential partitioning between a mobile and stationary phase. nih.govresearchgate.netWidely used for validating degradation studies of chlorinated nitrophenols. nih.gov
GC-MS Separation by gas chromatography followed by detection with a mass spectrometer. psu.edusynectics.netA standard method for the analysis of semi-volatile organic compounds in environmental samples. synectics.net
Electrochemical Sensors Measures the electrochemical response of the analyte at a modified electrode surface. nih.govresearchgate.netTi₃C₂Tₓ MXene-based sensor for 4-chlorophenol (B41353) and 4-nitrophenol with detection limits of 0.062 μM and 0.11 μM, respectively. rsc.org FeSe₂-based sensor for 4-nitrophenol and 2-nitrophenol with low limits of detection (0.030 and 0.034 µM). researchgate.net

The ongoing development of more sensitive and robust analytical methods is essential for understanding the environmental behavior and potential risks associated with this compound and its transformation products.

Advanced Spectroscopic and Computational Characterization of 2 Chloromethyl 4 Nitrophenol and Its Derivatives

Spectroscopic Analysis Techniques and Interpretations

Spectroscopic analysis provides the primary means of identifying 2-(Chloromethyl)-4-nitrophenol and confirming its structure. Each technique probes different aspects of the molecule's quantum mechanical states, from nuclear spin to vibrational and electronic energy levels, collectively offering a detailed molecular portrait.

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to investigate the vibrational modes of a molecule. The functional groups within this compound give rise to a series of characteristic absorption bands in the IR spectrum.

The presence of the nitro group (-NO₂) is typically confirmed by a strong asymmetric stretching vibration peak around 1520 cm⁻¹. The phenolic C-O bond exhibits a stretching vibration at approximately 1250 cm⁻¹. Other significant vibrations, while not explicitly documented in detail for this specific molecule in the reviewed literature, can be predicted based on known frequency ranges for similar compounds. ias.ac.innist.gov These include a broad O-H stretching band for the hydroxyl group (typically 3200-3600 cm⁻¹), C-H stretching vibrations from the aromatic ring (3000-3100 cm⁻¹), and a C-Cl stretching vibration for the chloromethyl group (usually found in the 600-800 cm⁻¹ region).

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Reference
Asymmetric Stretch-NO₂~1520
C-O StretchPhenolic C-O~1250
O-H StretchPhenolic -OH3200 - 3600
Aromatic C-H StretchAr-H3000 - 3100 ias.ac.in
C-Cl Stretch-CH₂Cl600 - 800

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined. nih.gov

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to the electron-withdrawing effects of the nitro group and the substitution pattern, these protons would appear as a doublet, a doublet of doublets, and another doublet, likely in the downfield region. The two protons of the chloromethyl (-CH₂Cl) group would be chemically equivalent and are expected to appear as a sharp singlet. The phenolic hydroxyl proton (-OH) would typically be observed as a broad singlet that can exchange with D₂O.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic Protons (H-3, H-5, H-6)~7.0 - 8.5d, dd, d
Chloromethyl Protons (-CH₂H ₂)~4.5 - 5.0s
Phenolic Proton (-OH )Variable, broads (broad)

Note: Specific experimental data is not widely available in the reviewed literature; ranges are based on general principles and data for analogous structures.

The ¹³C NMR spectrum provides information on the seven unique carbon atoms in the this compound molecule. The carbon atom attached to the highly electronegative nitro group (C-4) would be significantly deshielded. The carbons bonded to the hydroxyl (C-1) and chloromethyl (C-2) groups would also appear downfield. The remaining aromatic carbons and the chloromethyl carbon would resonate at characteristic frequencies. Quantitative ¹³C NMR can be a powerful tool for analyzing mixtures of isomers or determining polymer end-groups. acs.org

Carbon Environment Expected Chemical Shift (δ, ppm)
C1 (-OH)155 - 165
C2 (-CH₂Cl)125 - 135
C3115 - 125
C4 (-NO₂)140 - 150
C5125 - 135
C6115 - 125
-C H₂Cl40 - 50

Note: Specific experimental data is not widely available in the reviewed literature; ranges are based on established principles of ¹³C NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is dominated by the nitrophenol system. For the parent compound, 4-nitrophenol (B140041), a strong absorption band is observed around 317-320 nm in neutral or acidic solutions. researchgate.net This absorption is attributed to a π → π* electronic transition within the conjugated system of the benzene ring and the nitro group. researchgate.net Upon addition of a base, the phenolic proton is removed to form the 4-nitrophenolate (B89219) ion, resulting in a significant red shift (bathochromic shift) of the absorption maximum to approximately 400 nm. researchgate.netmdpi.com This shift is due to the increased electron-donating ability of the phenoxide oxygen, which extends the conjugation and lowers the energy gap for the electronic transition. It is expected that this compound exhibits similar spectral behavior.

Species λmax (nm) Transition Type Reference
This compound (Protonated)~320π → π researchgate.net
2-(Chloromethyl)-4-nitrophenolate (Deprotonated)~400π → π researchgate.netmdpi.com

Note: Data is based on the closely related 4-nitrophenol chromophore.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound is 187.58 g/mol . nih.govsigmaaldrich.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z (mass-to-charge ratio) of 187. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 189 would also be present, with an intensity of about one-third that of the M⁺• peak. msu.edu

The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for aromatic compounds include the loss of small, stable neutral molecules or radicals. libretexts.org

Key expected fragments include:

Loss of a chlorine radical (•Cl): [M - 35]⁺ at m/z 152.

Loss of the nitro group (•NO₂): [M - 46]⁺ at m/z 141.

Loss of the chloromethyl radical (•CH₂Cl): [M - 49]⁺ at m/z 138. This would be a significant fragmentation due to the formation of a stable hydroxynitro-tropylium ion or related structure.

m/z Identity Notes Reference
187/189[C₇H₆ClNO₃]⁺•Molecular ion (M⁺•), showing ³⁵Cl/³⁷Cl isotope pattern nih.govmsu.edu
152[M - Cl]⁺Loss of a chlorine radical libretexts.org
141/143[M - NO₂]⁺Loss of a nitro group, fragment retains chlorine isotope pattern libretexts.org
138[M - CH₂Cl]⁺Loss of a chloromethyl radical libretexts.org

Note: Fragmentation pattern is predicted based on established mass spectrometry principles as specific experimental data was not found in the searched literature.

<sup>1</sup>H NMR Chemical Shift Analysis

X-ray Diffraction Studies for Solid-State Structures

In analogous compounds, single-crystal diffraction data have provided precise measurements for key structural features. For instance, C–Cl bond lengths are typically found in the range of 1.72–1.75 Å, and the torsion angles of nitro groups relative to the phenol (B47542) ring are often observed between 5 and 10 degrees. These studies also highlight the presence of intermolecular forces, such as hydrogen bonding, which govern the crystal packing. For example, the reaction of 2-nitrophenol (B165410) with trichloroacetaldehyde yields derivatives whose molecular structures have been determined by single-crystal X-ray diffraction analysis, providing a comparative framework for understanding the steric effects of substituents. journals.co.za The crystal structure of other related complex molecules has also been successfully determined using X-ray diffraction analysis, often revealing intricate three-dimensional networks. ccspublishing.org.cnresearchgate.net

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to investigate the molecular structure and properties of this compound. These theoretical calculations complement experimental data and provide detailed electronic and structural information.

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying molecular systems. google.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for such investigations, often paired with basis sets like 6-31G(d) or higher. nih.gov

The first step in computational analysis is typically geometry optimization, where the most stable, lowest-energy structure of the molecule is determined. mdpi.com This process involves calculating the molecular energy at an initial geometry and iteratively searching for a new geometry with lower energy until a local minimum is found. mdpi.com For complex molecules, this may involve conformational analysis to identify various low-energy conformers. soton.ac.uk DFT methods are highly effective for geometry optimizations due to their favorable accuracy-to-cost ratio and the availability of analytical gradients. google.com For similar phenolic compounds, DFT calculations have been successfully used to determine optimized structural parameters like bond lengths and angles. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov

For related nitrophenol compounds, the HOMO-LUMO gap has been calculated using DFT. For instance, a study on 4-nitrophenol reported a HOMO-LUMO energy gap of 3.76 eV, indicating that charge transfer occurs within the molecule. researchgate.netresearchgate.net In another study on related nitroaromatics, the calculated HOMO and LUMO energies provided insights into the charge transfer mechanisms within the molecules. nih.gov These analyses are fundamental in predicting how the molecule will interact with other species.

Table 1: Representative Frontier Molecular Orbital Data for a Related Nitrophenol

Parameter Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap 3.76 researchgate.net

Note: Specific values for this compound require a dedicated computational study. The value presented is for the related compound 4-nitrophenol.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. wuxiapptec.com The MEP indicates the electrostatic potential experienced by a positive point charge at a particular location. wuxiapptec.com Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow areas represent intermediate, or near-neutral, potential. youtube.com

MEP analysis helps in identifying the reactive sites of a molecule. researchgate.net For nitrophenols, the MEP map would likely show a negative potential around the oxygen atoms of the nitro and hydroxyl groups, indicating these as sites for electrophilic interaction. researchgate.netmdpi.com Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as an acidic site. wuxiapptec.com Such maps have been used to understand inter- and intramolecular interactions, including charge transfer. mdpi.com

DFT calculations can predict the vibrational frequencies of a molecule, which can then be correlated with experimental infrared (IR) and Raman spectra. nih.gov This correlation aids in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net For instance, in studies of similar compounds like 2-chloro-4-nitrophenol (B164951), DFT calculations using the B3LYP method with a 6-31G** basis set have shown good agreement between calculated and observed vibrational wavenumbers after scaling. researchgate.net

A detailed interpretation of the vibrational spectra is often made using Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. researchgate.net For nitrophenols, characteristic vibrational bands include the O-H stretching, NO₂ asymmetric and symmetric stretching, and C-O phenolic stretching. researchgate.net Computational analysis provides a theoretical basis for these experimental observations. worldscientific.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-Nitrophenol
2-Chloro-4-nitrophenol
2-Nitrophenol
Trichloroacetaldehyde
2,2-di(3-nitro-4-hydroxyphenyl)-1,1,1-trichloroethane
8-nitro-2,4-bis(trichloromethyl)-1,3-benzodioxin
(E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol
2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile
Bismuth telluride
Lead telluride
Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations for Reactive Studies

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the reactive behavior of this compound at an atomistic level. By simulating the time-evolution of a system of atoms and molecules, MD can provide insights into reaction mechanisms, transition states, and the influence of the environment on chemical reactivity. For a molecule like this compound, with its reactive chloromethyl group and electron-withdrawing nitro group, MD simulations are particularly useful for studying its degradation pathways, interactions with biological macromolecules, and its role in various chemical processes.

Reactive MD simulations go beyond classical, non-reactive simulations by employing force fields that can describe the formation and breaking of chemical bonds. One of the most prominent methods for this is the ReaxFF reactive force field. rsc.orgacs.org ReaxFF uses a bond order-based potential that can dynamically model chemical reactions without predefining reaction coordinates. This makes it suitable for exploring complex reaction networks, such as those involved in the pyrolysis or oxidation of this compound. For instance, a simulation could be set up to study the thermal decomposition of the molecule, tracking the cleavage of the C-Cl bond or reactions involving the nitro group at elevated temperatures. rsc.org

Another approach is the use of reactive force fields like IFF-R (Reactive INTERFACE Force Field), which replaces standard harmonic bond potentials with Morse potentials to allow for bond dissociation. d-nb.infonih.gov This method can be employed to study the mechanical failure of materials containing derivatives of this compound or to simulate its covalent binding to a biological target. The simulation of such reactive events often involves defining pre- and post-reaction templates for the molecules involved. researchgate.net

A typical reactive MD study of this compound could involve the following steps:

System Setup: The molecule is placed in a simulation box, often with other molecules to represent a specific environment, such as water to simulate an aqueous medium, or within a lipid bilayer to model membrane interactions.

Force Field Parameterization: A suitable reactive force field, such as ReaxFF, is chosen and parameterized to accurately describe the interatomic potentials for all atom types in the system.

Simulation: The simulation is run under specific conditions (e.g., constant temperature and pressure, known as an NVT or NPT ensemble), and the trajectories of all atoms are saved over time. acs.org

Analysis: The resulting trajectories are analyzed to identify reaction events, intermediate structures, and final products. This can provide a detailed, step-by-step mechanism of the reaction under investigation.

For example, MD simulations have been used to investigate the adsorption and interaction of p-nitrophenol on surfaces like kaolinite (B1170537) in an aqueous medium, revealing the importance of hydrogen bonding. nih.govresearchgate.net Similar simulations could be designed for this compound to understand its environmental fate and transport. Furthermore, quantum-mechanical molecular dynamics (QMD) can be employed to study reactions with a higher level of theory, which is particularly useful for elucidating enzymatic reactions involving related compounds like para-nitrophenol isocyanide. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activities, respectively. nih.gov For this compound and its derivatives, QSAR and QSPR models can be developed to predict various endpoints such as toxicity, bioavailability, and environmental degradation rates, thereby reducing the need for extensive experimental testing. researchgate.netmdpi.com

The fundamental principle of QSAR/QSPR is that the properties and activities of a chemical are a function of its molecular structure. nih.gov The process of developing a QSAR/QSPR model typically involves several key steps:

Data Collection: A dataset of compounds with known properties or activities is compiled. For developing a model for this compound, this would include a series of related chlorophenol and nitrophenol derivatives.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, volume, surface area.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity), dipole moment, polarizability. nih.govjst.go.jp

Model Development: A mathematical relationship between the molecular descriptors (independent variables) and the property/activity of interest (dependent variable) is established using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

Model Validation: The predictive power and robustness of the model are rigorously assessed using internal and external validation techniques.

For chlorophenols, QSAR studies have shown that toxicity is often correlated with descriptors such as the n-octanol/water partition coefficient (log K(ow)) and the acid dissociation constant (pKa). nih.govjst.go.jp In the case of this compound, the presence of the chloromethyl and nitro groups will significantly influence its electronic and steric properties, which can be captured by descriptors like Hammett constants and molecular field analysis (MFA) in 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

A hypothetical QSPR model for predicting a property of this compound and its derivatives could be developed using a set of calculated molecular descriptors as shown in the interactive table below.

CompoundMolecular Weight ( g/mol )LogPpKaPolar Surface Area (Ų)
This compound187.582.356.878.9
2-Chloro-4-nitrophenol173.552.407.266.8
4-Chloro-2-nitrophenol (B165678)173.552.257.566.8
2,6-Dichloro-4-nitrophenol208.002.806.566.8
4-Nitrophenol139.111.917.1566.8
Note: The values in this table are illustrative and may not represent experimentally determined values.

By establishing a statistically significant relationship between these descriptors and an experimental property (e.g., toxicity to a specific organism), a predictive model can be constructed. Such models are valuable for screening new derivatives for desired properties or for assessing the potential environmental impact of related compounds. nih.gov

Future Research Perspectives and Interdisciplinary Applications

Synergistic Research at the Chemistry-Biology Interface

The intersection of chemistry and biology offers fertile ground for exploring the potential of 2-(Chloromethyl)-4-nitrophenol. st-andrews.ac.ukcbijournal.comstanford.edu The compound's reactive nature makes it an intriguing candidate for designing molecular tools to probe and manipulate biological systems. unimi.it

The chloromethyl group can form covalent bonds with nucleophilic residues in biomolecules, such as amino acids in proteins, which can lead to enzyme inhibition or functional modification. This reactivity has been leveraged to investigate its potential as an inhibitor of serine proteases, which are crucial in processes like blood clotting and digestion. cymitquimica.com The nitro group can undergo redox reactions within cells, potentially generating reactive oxygen species and inducing oxidative stress.

Future research can focus on several key areas:

Enzyme Inhibition and Probe Development: Systematic studies can be conducted to explore its inhibitory activity against a wider range of enzymes. Its ability to form covalent bonds makes it a candidate for developing activity-based probes to identify and characterize new enzyme targets.

Medicinal Chemistry Applications: While it serves as a precursor in drug development, its core structure could be modified to create new therapeutic agents. The compound's known antimicrobial properties suggest a foundation for developing novel antibiotics.

Understanding Biochemical Pathways: By attaching fluorescent tags or other reporter molecules to the this compound scaffold, researchers can create chemical tools to track its interactions within cells, providing insights into various biochemical pathways. st-andrews.ac.uk

Table 1: Potential Biological Research Applications for this compound Derivatives

Research Area Application Mechanism of Action Potential Outcome
Enzymology Activity-Based Probing Covalent modification of enzyme active sites by the chloromethyl group. Identification and characterization of novel enzyme targets.
Medicinal Chemistry Antimicrobial Drug Scaffold Interaction with essential microbial proteins or generation of oxidative stress. Development of new classes of antibiotics to combat resistant strains.
Cell Biology Fluorescent Cellular Imaging Conjugation with fluorophores to track molecular interactions and localization. Visualization of specific cellular components and pathways. st-andrews.ac.uk

| Proteomics | Protein Modification Studies | Inhibition or modification of protein function through covalent bonding. | Understanding the role of specific proteins in disease states. |

Exploration of this compound in Materials Science

The distinct functional groups of this compound make it a valuable building block for creating advanced materials. sigmaaldrich.com Its applications as an intermediate for dyes and pigments are established, but its potential extends further into the realm of functional polymers and smart materials. myskinrecipes.com

The phenolic hydroxyl, the reactive chloromethyl group, and the electron-withdrawing nitro group can all be independently or sequentially modified. This allows for the precise tuning of material properties.

Future research directions include:

Functional Polymers: The compound can be incorporated into polymer chains as a monomer or as a post-polymerization modification agent. The nitro group can impart specific optical or electronic properties, while the chloromethyl group provides a site for further functionalization or cross-linking.

Chromogenic and Photochromic Materials: The nitrophenol chromophore is sensitive to its chemical environment. Derivatives could be designed to act as sensors, changing color in response to specific analytes or stimuli like pH changes. Its photochemical properties also suggest potential use as a marker for oxidative stress. cymitquimica.com

High-Performance Dyes: Research can focus on synthesizing novel dyes with enhanced properties, such as improved lightfastness, thermal stability, or specific spectral characteristics for advanced applications like optical data storage or specialized coatings. myskinrecipes.comsmolecule.com

Development of Sustainable Production Methods

The traditional synthesis of this compound often relies on the Blanc chloromethylation reaction. This method involves reacting 4-nitrophenol (B140041) with formaldehyde (B43269) and hydrochloric acid, which can generate significant chemical waste, particularly acidic effluents. Another route involves the nitration of 2-chlorophenol. A specific method described involves heating p-nitrophenol with concentrated hydrochloric acid, formaldehyde diethanol, and sulfuric acid.

Adopting the principles of green chemistry is essential for developing more environmentally benign production methods. researchgate.net Future research should aim to:

Develop Catalytic Systems: Replace corrosive liquid acids like HCl and catalysts like zinc chloride with solid acid catalysts that are more easily separated and recycled.

Explore Alternative Reagents: Investigate less hazardous chloromethylating agents and milder reaction conditions to reduce energy consumption and waste generation.

Improve Reaction Efficiency: Focus on enhancing metrics like atom economy and reducing the E-factor (kgs of waste per kg of product) by optimizing reaction pathways to minimize byproduct formation. researchgate.net

Table 2: Comparison of Synthesis Routes for this compound

Synthesis Method Key Reagents Reported Purity (%) Environmental Impact Future Research Goal
Blanc Chloromethylation 4-Nitrophenol, Formaldehyde, HCl, ZnCl₂ 72 Moderate (HCl waste) Replace liquid acids with recyclable solid catalysts.
Nitration Route 2-Chlorophenol, Nitrating Agent 58 High (NOx emissions) Develop selective, high-yield nitration with minimal waste.

| Halogen Exchange | (Not specified for this compound) | 45 | Severe (SO₂ byproducts) | Identify milder and more atom-economical halogen sources. |

Addressing Environmental Challenges Through Advanced Degradation Technologies

Chloronitrophenols are recognized as toxic and persistent environmental pollutants, often released from industrial activities in the agricultural and pharmaceutical sectors. gnest.orgplos.orgllojibwe.org Their presence in water and soil poses a significant environmental risk, necessitating effective remediation strategies. cdc.gov

Advanced Oxidation Processes (AOPs) have shown promise for the degradation of these recalcitrant compounds. frontiersin.orgbioline.org.br These technologies utilize highly reactive species, such as hydroxyl radicals, to break down pollutants into less harmful substances. gnest.org

Key areas for future research are:

Photocatalytic Degradation: Investigating the use of semiconductor catalysts like TiO₂ under UV irradiation to mineralize this compound. capes.gov.bracs.org Studies have shown that chloronitrophenols can be degraded via this method, though the nitro group's electron-withdrawing nature can slow the reaction rate compared to other substituted phenols. capes.gov.br

Catalytic Ozonation: The efficacy of combining ozone with catalysts such as manganese dioxide (MnO₂) to enhance the degradation of chloronitrophenols has been demonstrated. gnest.org Further research could optimize catalyst performance and explore the reaction mechanisms, which may involve both radical and molecular pathways. gnest.org

Bioremediation: Isolating and engineering microorganisms capable of metabolizing this compound is a sustainable approach. Bacterial strains like Rhodococcus imtechensis and Burkholderia sp. have been shown to degrade related compounds like 2-chloro-4-nitrophenol (B164951) by using them as a source of carbon and energy. plos.orgnih.gov The degradation often proceeds through the formation of intermediates like chlorohydroquinone (B41787) and hydroquinone (B1673460). plos.orgnih.gov

Table 3: Overview of Degradation Technologies for Chloronitrophenols

Technology Description Key Findings & Research Directions
Photocatalysis Uses a semiconductor catalyst (e.g., TiO₂) and light to generate oxidizing radicals. capes.gov.br Effective for degradation, but rates are influenced by substituent groups. capes.gov.br Future work could focus on developing more efficient catalysts.
Ozonation Employs ozone (O₃) to oxidize pollutants, often enhanced by catalysts or changes in pH. gnest.orgresearchgate.net Degradation is significantly more effective at alkaline pH. researchgate.net Research can optimize catalysts and reactor design for complete mineralization.
Fenton/Photo-Fenton Uses iron salts and hydrogen peroxide to create hydroxyl radicals. researchgate.net Provides rapid degradation, with efficiency enhanced by UV light (photo-Fenton). researchgate.net Optimization is needed to maximize mineralization (TOC reduction).

| Bioremediation | Utilizes microorganisms to break down pollutants. plos.orgnih.gov | Specific bacterial strains can degrade 2-chloro-4-nitrophenol. plos.orgnih.gov Future research should focus on isolating or engineering microbes specific to this compound and testing their efficacy in soil and water. |

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry provides powerful tools for the rational design of new molecules. st-andrews.ac.uk Methods such as Density Functional Theory (DFT) and molecular dynamics simulations can predict the properties of novel derivatives of this compound before they are synthesized in the lab. This in silico approach can accelerate the discovery of compounds with enhanced activity and desired characteristics.

Future computational research can be directed towards:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound (e.g., changing the position or type of substituents) and calculating the resulting electronic and steric properties, researchers can build models that correlate structure with biological activity or material performance.

Designing Targeted Enzyme Inhibitors: Molecular docking simulations can be used to model how different derivatives of this compound bind to the active site of a target enzyme. This allows for the design of new inhibitors with higher potency and selectivity.

Predicting Material Properties: Computational methods can predict the optical, electronic, and chemical properties of polymers or dyes incorporating the this compound moiety. This can guide the synthesis of new materials, such as chemical sensors based on calixarenes functionalized with nitrophenol units. researchgate.net

This predictive power allows for a more focused and efficient research and development process, reducing the time and resources spent on trial-and-error synthesis and screening.

Q & A

Q. What are the standard synthetic routes for 2-(Chloromethyl)-4-nitrophenol, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves reacting 4-nitrophenol with chloromethylating agents (e.g., chloromethyl ethers or chlorides) under reflux in polar solvents like ethanol. For example, analogous compounds (e.g., 2-[(4-nitrophenoxy)methyl]pyridine derivatives) were synthesized by refluxing 4-nitrophenol with 2-(chloromethyl)pyridine in ethanol with NaOH, achieving moderate yields . Key variables include stoichiometry (1:1 molar ratio of reactants), solvent polarity, and temperature (typically 60–80°C). Post-reaction, purification via vacuum evaporation and recrystallization is recommended .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For related nitrophenol derivatives, single-crystal diffraction data (e.g., C–Cl bond lengths: 1.72–1.75 Å, nitro group torsion angles: 5–10°) confirm stereochemistry and intermolecular interactions like hydrogen bonding . Complementary techniques include:
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C–O phenolic stretch).
  • NMR : 1^1H NMR signals at δ 8.2–8.4 ppm (aromatic protons adjacent to nitro group) and δ 4.5–4.7 ppm (CH₂Cl protons) .

Q. How can conflicting data on reaction yields for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 60–85% for similar reactions) often stem from:
  • Byproduct formation : Competing O-alkylation vs. C-alkylation. Monitor via TLC (Rf = 0.3–0.4 in hexane:EtOAc 7:3).
  • Catalyst effects : Pd/C hydrogenation reduces nitro groups if present, altering product distribution .
  • Temperature gradients : Use controlled heating (e.g., oil bath vs. microwave) to ensure uniform conditions. Statistical optimization (e.g., Box-Behnken design) can identify critical parameters .

Q. What are the environmental degradation pathways of this compound, and how do they compare to 4-nitrophenol?

  • Methodological Answer : While 4-nitrophenol degrades via aerobic biodegradation (t½ = 5–7 days in activated sludge), this compound’s chloromethyl group slows microbial breakdown. Key pathways:
  • Photolysis : UV irradiation (254 nm) cleaves the C–Cl bond, forming 4-nitrophenol and formaldehyde.
  • Oxidation : Fenton’s reagent (Fe²⁺/H₂O₂) generates hydroxyl radicals, targeting the aromatic ring .
  • Comparative Data :
CompoundBiodegradation t½ (days)Photolysis t½ (hours)
4-Nitrophenol5–748–72
This compound20–3012–24

Q. What toxicological mechanisms are hypothesized for nitrophenol derivatives, and how do they inform safety protocols?

  • Methodological Answer : Limited data exist for this compound, but related nitrophenols (e.g., 4-nitrophenol) show:
  • Methemoglobinemia : Nitroso intermediates disrupt hemoglobin’s oxygen-carrying capacity. Monitor via UV-vis spectroscopy (peak at 630 nm for methemoglobin).
  • Endocrine disruption : In vitro assays (e.g., ERα/ERβ binding) suggest estrogenic activity at IC₅₀ = 10–50 μM.
  • Mitigation : Use PPE (gloves, goggles) and fume hoods. Acute toxicity (LD₅₀ in rats: 250–500 mg/kg) warrants strict handling protocols .

Data Gaps and Research Opportunities

  • Crystallography : No X-ray data for this compound are published; comparative analysis with analogs (e.g., 2-{[3-chloro-4-(4-chlorophenoxy)phenyl]iminomethyl}-4-nitrophenol) is needed .
  • Toxicokinetics : In vivo studies on absorption/distribution are absent. Radiolabeled 14^{14}C tracing could clarify metabolic pathways .
  • Catalytic Synthesis : Explore green chemistry approaches (e.g., enzymatic alkylation) to reduce chlorinated byproducts .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.